2-[Dimethyl(phenyl)silyl]ethanamine
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Overview
Description
2-[Dimethyl(phenyl)silyl]ethanamine is an organosilicon compound that features a silicon atom bonded to a phenyl group and two methyl groups, with an ethanamine moiety attached to the silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(phenyl)silyl]ethanamine typically involves the reaction of dimethylphenylsilane with an appropriate amine precursor under controlled conditions. One common method is the hydrosilylation of an alkenylamine with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Dimethyl(phenyl)silyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the amine group or other functional groups attached to the silicon.
Substitution: The phenyl group or methyl groups on the silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Modified amine derivatives.
Substitution: Functionalized silicon compounds with various substituents.
Scientific Research Applications
2-[Dimethyl(phenyl)silyl]ethanamine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Dimethyl(phenyl)silyl]ethanamine involves its interaction with molecular targets through its silicon and amine functional groups. The silicon atom can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify surfaces, catalyze reactions, and interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the ethanamine moiety but shares the silicon-phenyl structure.
Phenylsilane: Contains a silicon-phenyl bond but lacks the dimethyl and ethanamine groups.
Dimethylsilanediol: Features two hydroxyl groups attached to the silicon instead of the phenyl and ethanamine groups.
Uniqueness
2-[Dimethyl(phenyl)silyl]ethanamine is unique due to the combination of its silicon-phenyl structure with an ethanamine moiety
Properties
Molecular Formula |
C10H17NSi |
---|---|
Molecular Weight |
179.33 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]ethanamine |
InChI |
InChI=1S/C10H17NSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7H,8-9,11H2,1-2H3 |
InChI Key |
CEPBGZXCTXEETD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
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